molecular formula C11H11Cl2NO3 B12150079 Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate

Cat. No.: B12150079
M. Wt: 276.11 g/mol
InChI Key: MVSKQXAOEFQJJO-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 2-aminopropanoate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorophenyl)amino]propanoate
  • Methyl 2-[(2,4-dichlorophenyl)carbamoyl]propanoate
  • Methyl 2-[(2,4-dichlorophenyl)thio]propanoate

Uniqueness

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamido group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Biological Activity

Methyl 2-[(2,4-dichlorophenyl)formamido]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a methyl ester group and a formamido moiety attached to a propanoate backbone, with chlorine substituents at the 2 and 4 positions of the phenyl ring. This unique structure enhances its lipophilicity and may improve binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : Studies indicate that it can bind to specific enzymes, altering their activity. This interaction is critical for understanding its therapeutic potential and guiding further research into its applications.

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : The chlorinated structure enhances its affinity for biological targets, potentially leading to more effective inhibition of enzyme activity or modulation of receptor signaling pathways.
  • Interaction with Biological Macromolecules : The compound has been studied for its interactions with proteins and nucleic acids, which may underlie its therapeutic effects in various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation via cytokine modulation
Enzyme inhibitionAlters enzyme activity

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability compared to control groups. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit distinct biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (S)-3-(4-aminophenyl)-2-(2,6-dichlorobenzamido)propanoateContains an amino group instead of chlorineExhibits different biological activities due to amino substitution
Ethyl 3-(4-chlorophenyl)-2-[(2,6-dichloroanilino)formamido]propanoateChlorine substitution instead of dichloroMay show altered reactivity patterns compared to dichlorinated analogs
Ethyl (S)-3-(4-nitrophenyl)-2-(benzamido)propanoateNitro group instead of halogensKnown for distinct pharmacological profiles

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-6(11(16)17-2)14-10(15)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

MVSKQXAOEFQJJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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